3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
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Overview
Description
3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a benzyl ether moiety attached to a benzaldehyde core
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs, which target the cholinergic system that plays a significant role in memory and learning .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the removal of a hydrogen atom from the benzylic position, forming a resonance-stabilized radical or carbocation .
Biochemical Pathways
Similar compounds have been used in the synthesis of cholinergic drugs, which affect the cholinergic system . This system involves several biochemical pathways related to the synthesis, release, and degradation of acetylcholine, a key neurotransmitter.
Result of Action
Based on its potential use in the synthesis of cholinergic drugs , it may influence the function of neurons in the cholinergic system, potentially affecting processes such as memory and learning.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, and sodium hydride (NaH) or potassium carbonate (K2CO3) as bases for the etherification step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzoic acid.
Reduction: 3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxybenzaldehyde: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
2-Bromo-5-methoxybenzaldehyde: Another isomer with distinct reactivity and applications.
3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile:
Uniqueness
3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields of research and industry .
Properties
IUPAC Name |
3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-11-5-3-4-6-13(11)10-20-16-14(17)7-12(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJCWJUAYVSQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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